molecular formula C5H8N4S B1330084 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine CAS No. 27622-90-8

4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine

Cat. No. B1330084
CAS RN: 27622-90-8
M. Wt: 156.21 g/mol
InChI Key: CQORBMDQIUWHGC-UHFFFAOYSA-N
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Description

The compound 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine is a derivative of the 1,3,5-triazine family, which is characterized by a triazine ring, a versatile scaffold in medicinal chemistry and material science due to its three nitrogen atoms incorporated into a six-membered aromatic ring. The methylthio group at the 6th position and a methyl group at the 4th position are indicative of potential modifications that can lead to a variety of biological activities and applications in chemical synthesis .

Synthesis Analysis

The synthesis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amines and related compounds typically involves the reaction of guanidine with (hetero)arylnitriles, as demonstrated in the practical one-pot synthesis of 4,6-disubstituted 1,3,5-triazin-2-amines . The use of cesium carbonate as a mild base has been shown to overcome limitations associated with strong bases and allows for a broader range of substrates, including o- and p-substituted benzonitriles and heteroaromatic nitriles . Additionally, the solid-phase synthesis approach has been employed for the generation of 6-amino-1,3,5-triazine derivatives, which involves the conversion of a resin-bound amine component into S-methylthiopseudourea, followed by cyclization with chlorocarbonylisocyanate .

Molecular Structure Analysis

The molecular structure of triazine derivatives, including those with a methylthio substituent, often features extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which can influence the compound's properties and reactivity . For instance, the crystal structure of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, reveals a monoclinic space group with significant intermolecular interactions .

Chemical Reactions Analysis

The reactivity of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amines includes the potential for further functionalization through reactions such as methylation, hydrazination, and interactions with electrophiles . For example, the methylation of 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one leads to the formation of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amines, which can serve as building blocks for the synthesis of novel heterocyclic compounds . The photoinduced deamination of 4-Amino-3-methylthio-1.2.4-triazin-5(4H)-ones is another reaction that has been studied, showing dependency on oxygen and the nature of the solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amines are influenced by their molecular structure and substituents. The presence of the methylthio group can affect the compound's solubility, stability, and electronic properties. For instance, the conversion of 3-(methylthio)-1,2,4-triazine with potassium amide in liquid ammonia results in the formation of various amino and bis(methylthio) derivatives, indicating the compound's reactivity under different conditions . The determination of tautomeric populations in related compounds by NMR spectroscopy provides insights into the dynamic behavior of these molecules in solution .

Scientific Research Applications

1. Neuroprotection and Anti-neuroinflammatory Agents

  • Summary of Application: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

2. Pharmacologically Active Decorated Six-Membered Diazines

  • Summary of Application: Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
  • Methods of Application: The chapter focuses on the elaboration of the different synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
  • Results or Outcomes: Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Safety And Hazards

This would involve a review of the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind, I would recommend consulting the primary literature or a reputable chemistry database for the most accurate and up-to-date information.


properties

IUPAC Name

4-methyl-6-methylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQORBMDQIUWHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182007
Record name 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine

CAS RN

27622-90-8
Record name 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027622908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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